Ethyl potassium malonate
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Overview
Description
Ethyl potassium malonate is a compound that combines potassium, ethane, and propanedioic acidIt is a colorless, hygroscopic solid that sublimes in a vacuum .
Preparation Methods
Synthetic Routes and Reaction Conditions
A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate . It has also been produced through fermentation of glucose .
Chemical Reactions Analysis
Types of Reactions
Malonic acid undergoes various types of reactions, including:
Oxidation: Malonic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: Malonic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Substitution Reagents: Alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Malonic acid and its derivatives have various scientific research applications:
Mechanism of Action
Malonic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties.
Succinic Acid: A dicarboxylic acid with a similar structure but different reactivity.
Fumaric Acid: An unsaturated dicarboxylic acid with different chemical properties.
Uniqueness
Malonic acid is unique due to its ability to undergo mild decarboxylation and its high reactivity of the central methylene group . This makes it a valuable reagent for synthesizing various compounds in organic chemistry .
Properties
Molecular Formula |
C5H9KO4 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
potassium;ethane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |
InChI Key |
WOIFCGRLYHBDMC-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C(C(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
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